5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves multiple steps. One common method includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups and the indole core structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20BrNO3 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C22H20BrNO3/c1-4-11-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-7-5-15(6-8-16)14(2)3/h1,5-10,12,14,27H,11,13H2,2-3H3 |
InChI Key |
YQJRPMXGIYDKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
Origin of Product |
United States |
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